REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13][NH2:14])[CH3:10]>C1(C)C=CC=CC=1>[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13][N:14]=[CH:7][C:4]1[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=1)[CH3:10]
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Name
|
|
Quantity
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300 g
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Type
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reactant
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Smiles
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N1=CC=C(C=C1)C=O
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Name
|
|
Quantity
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372 g
|
Type
|
reactant
|
Smiles
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C(C)OC(CN)OCC
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Name
|
|
Quantity
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2 L
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The mixture was evaporated
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Name
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|
Type
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product
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Smiles
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C(C)OC(CN=CC1=CC=NC=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 621 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |